N,N-dimethyl-N'-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride
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Overview
Description
N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride is a complex organic compound with a unique structure that includes a pyrroloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride typically involves multiple stepsThe final step involves the formation of the ethanimidamide moiety and the addition of dihydrochloride to stabilize the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives and quinoline-based molecules. Examples include:
- N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide
- 2-methyl-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)propanamide .
Uniqueness
N,N-dimethyl-N’-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrroloquinoline core with an ethanimidamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
N,N-dimethyl-N'-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4.2ClH/c1-11(19(2)3)17-15-12-7-5-6-8-14(12)18-16-13(15)9-10-20(16)4;;/h5-8H,9-10H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFRVTYTYMEXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C2CCN(C2=NC3=CC=CC=C31)C)N(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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